molecular formula C21H40ClNO3 B579026 Myristoyl-DL-carnitine chloride CAS No. 18822-89-4

Myristoyl-DL-carnitine chloride

Cat. No.: B579026
CAS No.: 18822-89-4
M. Wt: 390.005
InChI Key: MLRJUXQTOGJYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Myristoyl-DL-carnitine chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other lipid-related compounds.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Safety and Hazards

Myristoyl-DL-carnitine chloride should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and contaminated clothing should be removed and washed before reuse . It is not classified as a physical, health, or environmental hazard .

Biochemical Analysis

Biochemical Properties

Myristoyl-DL-carnitine chloride plays a crucial role in biochemical reactions, particularly in lipid metabolism. It acts as an intermediate in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, this compound interacts with carnitine-acylcarnitine translocase, facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key regulator of cell signaling pathways involved in cell growth, differentiation, and apoptosis . The compound also affects gene expression by altering the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis . Furthermore, this compound impacts cellular metabolism by enhancing the β-oxidation of fatty acids, leading to increased energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, facilitating the conversion of long-chain fatty acids into acyl-carnitines . These acyl-carnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase and converted back into fatty acids by carnitine palmitoyltransferase II (CPT II) for β-oxidation . Additionally, this compound can modulate the activity of protein kinase C (PKC) by acting as a lipid second messenger, influencing various cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at -20°C, but its stability may decrease at higher temperatures . Over time, this compound can undergo degradation, leading to a reduction in its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing fatty acid β-oxidation and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid β-oxidation and improve energy metabolism . At high doses, this compound can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It participates in the carnitine shuttle, a crucial pathway for the transport of long-chain fatty acids into the mitochondria for β-oxidation . The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), as well as carnitine-acylcarnitine translocase, to facilitate the transport and conversion of fatty acids . Additionally, this compound can influence metabolic flux by enhancing the rate of fatty acid β-oxidation and increasing the levels of metabolites involved in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is transported across the mitochondrial membrane by carnitine-acylcarnitine translocase, which facilitates the exchange of acyl-carnitines and free carnitine . Additionally, this compound can bind to proteins such as albumin in the bloodstream, aiding in its distribution to various tissues . The localization and accumulation of the compound within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it exerts its effects on fatty acid β-oxidation and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondria . Within the mitochondria, this compound interacts with enzymes and transporters involved in the carnitine shuttle, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-DL-carnitine chloride typically involves the esterification of myristic acid with DL-carnitine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

Myristic Acid+DL-CarnitineMyristoyl-DL-carnitine+Water\text{Myristic Acid} + \text{DL-Carnitine} \rightarrow \text{Myristoyl-DL-carnitine} + \text{Water} Myristic Acid+DL-Carnitine→Myristoyl-DL-carnitine+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its chloride form .

Chemical Reactions Analysis

Types of Reactions

Myristoyl-DL-carnitine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Acetylcarnitine chloride
  • Palmitoyl-L-carnitine
  • Stearoyl-L-carnitine

Uniqueness

Myristoyl-DL-carnitine chloride is unique due to its specific chain length and its role in lipid metabolism. Compared to other carnitine derivatives, it has distinct properties that make it suitable for specific research applications. Its ability to modulate lipid metabolism and energy production sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRJUXQTOGJYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-89-4
Record name Myristoyl-DL-carnitine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.